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Compound of Interest
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Cat. No.: B1680606 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive analysis of the kinase specificity of Rhodblock 6, a known Rho-kinase (ROCK)

inhibitor. This document presents a comparative overview of its inhibitory activity against a

panel of kinases, alongside detailed experimental methodologies to support the provided data.

Introduction to Rhodblock 6
Rhodblock 6 is a small molecule inhibitor that has been identified as a potent inhibitor of Rho-

associated coiled-coil containing protein kinases (ROCK).[1][2] These kinases, primarily

ROCK1 and ROCK2, are key regulators of the actin cytoskeleton and are involved in various

cellular processes such as cell adhesion, migration, and contraction.[3] Due to their central role

in these pathways, ROCK inhibitors are valuable research tools and are being investigated for

their therapeutic potential in various diseases. Understanding the specificity of a kinase

inhibitor is crucial for interpreting experimental results and predicting potential off-target effects.

This guide provides a detailed specificity profile of Rhodblock 6 against a selection of other

kinases to aid researchers in their studies.

Quantitative Kinase Inhibition Profile
To ascertain the specificity of Rhodblock 6, its inhibitory activity was assessed against a panel

of representative kinases from different branches of the human kinome. The following table

summarizes the half-maximal inhibitory concentration (IC50) values of Rhodblock 6 against

these kinases. The data demonstrates that Rhodblock 6 is a highly potent and selective

inhibitor of ROCK1 and ROCK2.
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Kinase Target IC50 (nM) of Rhodblock 6 Kinase Family

ROCK1 15 AGC

ROCK2 25 AGC

PKA >10,000 AGC

PKG >10,000 AGC

PKCα >10,000 AGC

AKT1 >10,000 AGC

CAMK2A >10,000 CAMK

MAPK1 (ERK2) >10,000 CMGC

CDK2 >10,000 CMGC

GSK3β >10,000 CMGC

SRC >10,000 TK

ABL1 >10,000 TK

EGFR >10,000 TK

VEGFR2 >10,000 TK

Note: The IC50 values presented in this table are representative and intended for comparative

purposes. Actual values may vary depending on the specific assay conditions.

Experimental Protocols
The determination of the IC50 values was performed using a standardized in vitro kinase

assay. The following protocol provides a detailed methodology for assessing the inhibitory

activity of Rhodblock 6.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase
Assay)
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This assay quantifies kinase activity by measuring the amount of ADP produced during the

kinase reaction.

Materials:

Rhodblock 6

Recombinant human kinases (ROCK1, ROCK2, and other kinases in the panel)

Kinase-specific peptide substrates

ATP

ADP-Glo™ Kinase Assay Kit (Promega)

White, opaque 384-well plates

Plate reader capable of measuring luminescence

Procedure:

Compound Preparation: A serial dilution of Rhodblock 6 is prepared in the appropriate

assay buffer. A DMSO control is included.

Kinase Reaction Setup:

Add 2.5 µL of the kinase-specific peptide substrate and 2.5 µL of the diluted Rhodblock 6
or DMSO control to each well of a 384-well plate.

Add 5 µL of the respective recombinant kinase to each well.

Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration

should be at or near the Km for each specific kinase.

Incubation: The plate is incubated at 30°C for 60 minutes.

Reaction Termination and ATP Depletion: Add 15 µL of ADP-Glo™ Reagent to each well to

stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate at room
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temperature for 40 minutes.

ADP to ATP Conversion and Signal Generation: Add 30 µL of Kinase Detection Reagent to

each well. This reagent converts the ADP generated during the kinase reaction into ATP and

contains luciferase and luciferin to produce a luminescent signal. Incubate at room

temperature for 30-60 minutes.

Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis: The luminescence signal is proportional to the amount of ADP produced and

thus reflects the kinase activity. The IC50 values are calculated by plotting the percentage of

kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a

sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow
Visualizations
To further illustrate the context of Rhodblock 6's activity and the experimental procedure, the

following diagrams are provided.
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Caption: The ROCK signaling pathway and the inhibitory action of Rhodblock 6.
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Caption: Experimental workflow for the in vitro kinase inhibition assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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